
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide
Übersicht
Beschreibung
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is a complex organic compound featuring a thiazolidine ring, a methoxy group, and a trifluoromethylbenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 2,4-dioxothiazolidine-5-acetic acid with appropriate benzyl halides under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research indicates that compounds similar to 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide exhibit significant anti-inflammatory properties. For instance, derivatives of thiazolidinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that these compounds can effectively reduce inflammation markers, suggesting their potential as anti-inflammatory agents in clinical settings .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies have shown that thiazolidinedione derivatives possess the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and cancer .
Metabolic Regulation
This compound has been investigated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression related to glucose and lipid metabolism. The compound has shown promise in modulating metabolic pathways and may be beneficial in treating metabolic disorders such as diabetes .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of a thiazolidinone derivative similar to the compound . The results indicated a significant reduction in leukocyte recruitment during acute inflammation models in mice. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .
Case Study 2: In vitro Metabolism
Another investigation focused on the metabolic pathways of a closely related compound, MK-0767, which is structurally similar to this compound. The study provided insights into its pharmacokinetics and highlighted the importance of understanding metabolic stability for drug development .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidine derivatives and benzamide analogs. Examples include:
- 2,4-dioxothiazolidine-5-acetic acid
- 2-methoxybenzamide
- N-(4-(trifluoromethyl)benzyl)benzamide .
Uniqueness
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide is unique due to its combination of a thiazolidine ring, methoxy group, and trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biologische Aktivität
5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide, also known as MK-0767, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of MK-0767 is C20H17F3N2O4S, and it features a thiazolidine ring structure which is integral to its biological activity. The presence of trifluoromethyl and methoxy groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study focusing on similar thiazolidine derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | MIC (mg/L) | Active Against |
---|---|---|
Compound A | 3.91 | E. coli |
Compound B | 4.50 | S. aureus |
MK-0767 | TBD | TBD |
Antitumor Activity
MK-0767 has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells across various lines, showing promise as a potential therapeutic agent . The compound's activity was evaluated using standard cancer cell lines, revealing a notable reduction in cell viability.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of MK-0767 on lung cancer cell lines A549 and HCC827, significant cytotoxic effects were observed with IC50 values indicating potent activity at low concentrations . The results suggested that MK-0767 could be a viable candidate for further development as an antitumor drug.
The biological activity of MK-0767 is believed to be mediated through multiple mechanisms. Research suggests that it may interact with specific cellular pathways involved in cell growth and apoptosis. The detailed structure-activity relationship (SAR) analysis indicates that modifications to the thiazolidine core can significantly influence both antimicrobial and antitumor activities .
Safety and Toxicity
While MK-0767 shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate that some derivatives exhibit low toxicity at concentrations effective against pathogens . However, further toxicological evaluations are necessary to ensure safety in clinical applications.
Q & A
Basic Research Questions
Q. What is the synthetic route for 5-(2,4-dioxothiazolidin-5-yl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide, and what key reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation between 2-methoxy-5-nitrobenzoate derivatives and 4-(trifluoromethyl)benzylamine, followed by thiazolidinedione ring cyclization. Critical conditions include:
- Temperature control (e.g., maintaining 0–5°C during nitro group reduction to avoid side reactions).
- Inert atmosphere (argon/nitrogen) to protect reactive intermediates like thiols or amines.
- Catalytic hydrogenation for nitro-to-amine conversion, requiring palladium on carbon (Pd/C) and pressurized H₂ .
- Optimization : Use HPLC or GC-MS to monitor intermediate purity. Recrystallization from ethanol/water mixtures improves final compound purity.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazolidinedione ring (δ ~5.5 ppm for the CH₂ group adjacent to the dioxo moiety) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 453.0825).
- X-ray crystallography : Resolves stereochemistry of the thiazolidinedione chiral center (if applicable) .
- HPLC-PDA : Detects impurities >0.1% using a C18 column and acetonitrile/water gradient.
Q. What is the primary biological target and mechanism of action of this compound in pharmacological studies?
- Methodological Answer : MK-0767 is a dual agonist of peroxisome proliferator-activated receptors (PPAR) α/γ, with Kᵢ values of 30 nM (PPARα) and 60 nM (PPARγ) . Its mechanism involves:
- Binding to PPAR ligand-binding domains, inducing conformational changes that recruit coactivators like SRC-1.
- Activating genes regulating lipid metabolism (e.g., ACOX1) and insulin sensitivity (e.g., ADIPOQ) .
- Experimental validation : Use PPAR reporter assays (e.g., luciferase in HEK293 cells) and siRNA knockdown to confirm target specificity.
Advanced Research Questions
Q. How do species differences in metabolic enzymes affect the pharmacokinetics and metabolite profile of this compound?
- Methodological Answer : MK-0767 undergoes stereoselective oxidation via flavin-containing monooxygenases (FMO3) and CYP3A4, with species-specific variation:
- Humans : Predominant sulfoxide metabolite (S-oxidation) via FMO3.
- Rats : CYP3A4-mediated N-demethylation dominates.
- Dogs : Limited oxidation due to low FMO3 expression .
- Experimental design : Incubate MK-0767 with liver microsomes/hepatocytes from human, rat, and dog. Analyze metabolites via LC-MS/MS and chiral chromatography.
Q. What strategies can resolve contradictions in metabolic data obtained from different preclinical models?
- Methodological Answer :
- Reaction phenotyping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4, methimazole for FMO3) to identify dominant enzymes.
- Cross-species correlation analysis : Compare metabolite profiles using PCA to identify outliers.
- In silico modeling : Apply tools like Simcyp® to simulate human pharmacokinetics from rodent data, adjusting for enzyme abundance differences .
Q. What role does the trifluoromethyl group play in the compound's receptor binding affinity and selectivity?
- Methodological Answer : The CF₃ group enhances:
- Lipophilicity (logP increases by ~1.5 units), improving membrane permeability.
- Electron-withdrawing effects , stabilizing hydrogen bonds with PPARγ Tyr473.
- Metabolic stability by resisting CYP450-mediated oxidation .
- Validation : Synthesize analogs without CF₃ and compare PPAR activity via TR-FRET binding assays.
Q. How can in vitro models be optimized to predict in vivo metabolic outcomes for this compound?
- Methodological Answer :
- Co-culture systems : Combine hepatocytes with Kupffer cells to mimic hepatic clearance.
- Physiologically based microphysiological systems (MPS) : Use 3D liver-on-a-chip models with flow dynamics.
- Recombinant enzyme panels : Express human CYP3A4, FMO3, and UGTs in Sf9 cells to quantify isoform-specific contributions .
Eigenschaften
CAS-Nummer |
934017-32-0 |
---|---|
Molekularformel |
C20H17F3N2O5 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |
InChI-Schlüssel |
ORZMUVMQJPGFOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK 0767; MK-0767; MK0767 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.